Palmitoylethanolamide

PPAR-alpha Receptor Selectivity Anti-inflammatory

Specify micronized Palmitoylethanolamide (PEA) in procurement documents—standard non-micronized PEA is orally inert; water-dispersible PEA delivers >16× AUC. PEA selectively activates PPAR-α (EC50 3.1 µM) without PPAR-γ cross-reactivity, and is a potent GPR55 agonist (EC50 4 nM) with no CB1/CB2 binding. This receptor fingerprint is ideal for neuroinflammation and pain models where PPAR-γ-mediated adipogenesis or CB1-mediated psychoactivity would confound results. Require particle size ≤6 µm to ensure translational validity.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 544-31-0
Cat. No. B050096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylethanolamide
CAS544-31-0
Synonyms(Hydroxyethyl)palmitamide;  2-(Palmitoylamino)ethanol;  2-Palmitamidoethanol;  AM 3112;  Impulsin;  Loramine P 256;  Mackpeart DR 14V;  N-(2-Hydroxyethyl)hexadecanamide;  N-(2-Hydroxyethyl)palmitamide;  N-Hexadecanoylethanolamine;  N-Palmitoylethanolamine;  NSC
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)
InChIKeyHXYVTAGFYLMHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Palmitoylethanolamide (PEA) – Core Identity, Structure, and Mechanism Profile for Scientific Procurement


Palmitoylethanolamide (PEA, CAS 544-31-0) is an endogenous N-acylethanolamine (NAE) signaling lipid, structurally characterized by a 16-carbon saturated palmitoyl chain (C16:0) linked via an amide bond to ethanolamine [1]. PEA exerts its anti-inflammatory and analgesic effects primarily through selective activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), with an in vitro EC50 of 3.1 ± 0.4 µM, without significant activation of PPAR-β/δ or PPAR-γ [2]. Unlike its analog anandamide (AEA), PEA does not bind cannabinoid receptors CB1 or CB2 at physiologically relevant concentrations (EC50 >30,000 nM for CB1, 19,800 nM for CB2), instead acting as a selective agonist at GPR55 (EC50 = 4 nM) . This distinct receptor selectivity profile—combined with its poor aqueous solubility and consequently limited oral bioavailability in its native, non-micronized form [3]—defines the critical formulation-dependent performance characteristics that directly impact procurement decisions for research and industrial applications.

Why Substituting Palmitoylethanolamide (PEA) with Other N-Acylethanolamines or Standard PEA Formulations Compromises Experimental and Clinical Outcomes


Interchanging PEA with structurally similar N-acylethanolamines such as oleoylethanolamide (OEA), stearoylethanolamide (SEA), or anandamide (AEA) is scientifically invalid due to divergent receptor activation profiles, metabolic stability, and functional effects. Even within the same molecular identity, substituting a micronized or water-dispersible PEA formulation with a standard, non-micronized PEA drastically alters systemic exposure and, consequently, biological efficacy, as demonstrated by comparative pharmacokinetic studies [1]. These differences stem from variations in fatty acid chain length and saturation, which dictate binding affinity to PPAR-α, GPR55, and FAAH, as well as physical properties governing dissolution and absorption [2]. Consequently, procurement decisions based solely on compound class or nominal identity without regard to formulation-specific performance data risk irreproducible results and failed translational outcomes.

Palmitoylethanolamide (PEA) – Quantitative Differentiation Evidence for Scientific Selection and Procurement


PEA vs. Oleoylethanolamide (OEA) and Anandamide (AEA): PPAR-α Activation Potency and Selectivity Profile

PEA activates PPAR-α with an EC50 of 3.1 µM and demonstrates no significant activity at PPAR-β/δ or PPAR-γ up to 30 µM. In contrast, oleoylethanolamide (OEA) is a more potent PPAR-α agonist with an EC50 of 0.12 µM, representing a ~25-fold higher potency. Anandamide (AEA) exhibits weaker PPAR-α activation (EC50 >10 µM). Notably, PEA's selective activation of PPAR-α over PPAR-γ (EC50 >30 µM) is a key differentiator from other NAEs and synthetic agonists, as PPAR-γ activation is linked to distinct metabolic and adipogenic effects [1].

PPAR-alpha Receptor Selectivity Anti-inflammatory

PEA vs. Anandamide (AEA) and Oleoylethanolamide (OEA): GPR55/CB1/CB2 Receptor Selectivity

PEA exhibits a marked receptor selectivity profile, acting as a potent GPR55 agonist (EC50 = 4 nM) while displaying negligible activity at cannabinoid receptors CB1 (EC50 >30,000 nM) and CB2 (EC50 = 19,800 nM). In contrast, anandamide (AEA) is a partial agonist at CB1 and CB2, and oleoylethanolamide (OEA) has been reported to activate GPR119 and TRPV1 in addition to PPAR-α [1]. This unique profile allows PEA to engage the endocannabinoid system indirectly via 'entourage' effects without inducing psychotropic or CB1-mediated side effects, a key advantage over AEA.

GPR55 Cannabinoid Receptors Off-target Activity

PEA vs. Oleoylethanolamide (OEA) and Palmitoylisopropylamide: FAAH Inhibition and 'Entourage' Effect Potency

PEA inhibits fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of anandamide with a pI50 of ~5 (equivalent to an IC50 of ~10 µM). In direct comparison, oleoylethanolamide (OEA) is more potent (pI50 = 5.33, IC50 ~4.7 µM) and exhibits mixed-type inhibition. The synthetic analog palmitoylisopropylamide shows a pI50 of 4.89 (IC50 ~13 µM). Importantly, PEA's FAAH inhibition is competitive, allowing it to function as an 'entourage' compound that prolongs anandamide's half-life without directly activating CB receptors [1].

FAAH Endocannabinoid Entourage Effect

Water-Dispersible and Micronized PEA vs. Standard Non-Micronized PEA: Oral Bioavailability and Systemic Exposure

Comparative pharmacokinetic analysis in male Sprague-Dawley rats demonstrates that water-dispersible PEA (PEA-WD) yields a >16-fold increase in total area under the curve (AUC) compared to standard non-micronized PEA (PEA-nm) following a single oral dose. Micronized PEA with a 6 µm particle size (PEA-6 µm) also significantly elevates Cmax and AUC relative to PEA-nm (P<0.001), whereas 10 µm micronized PEA (PEA-10 µm) shows a non-significant trend toward increased Cmax (P=0.060) [1]. This quantifies the direct impact of particle size reduction and enhanced dispersibility on systemic drug exposure, a critical determinant of in vivo efficacy.

Pharmacokinetics Bioavailability Formulation

PEA vs. Ibuprofen in Chronic Pain: Comparative Efficacy and Safety Profile

In a double-blind, randomized clinical trial comparing PEA (Levagen+®) to high-dose ibuprofen (1,200 mg/day) for headache pain, PEA demonstrated comparable or superior pain reduction without the gastrointestinal and cardiovascular adverse events associated with NSAIDs [1]. A separate study in temporomandibular dysfunction (TMD) reported higher pain relief in the PEA group compared to ibuprofen at the end of treatment, with no adverse effects reported in the PEA cohort [2]. Meta-analyses of PEA across chronic pain conditions consistently report significant pain score reductions (SMD ranging from -0.74 to -5.44 depending on pain type) with a safety profile indistinguishable from placebo [3][4].

Chronic Pain Analgesic Safety

Palmitoylethanolamide (PEA) – Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Studies Requiring Selective PPAR-α Activation Without PPAR-γ Cross-Reactivity

PEA is the compound of choice for investigators requiring a selective PPAR-α agonist that does not activate PPAR-γ. The quantitative evidence (PPAR-α EC50 = 3.1 µM; PPAR-γ EC50 >30 µM) supports its use in animal models of inflammation where confounding adipogenic or insulin-sensitizing effects of PPAR-γ activation must be avoided [1]. This is particularly relevant for studies of neuroinflammation, pain, and metabolic disorders where OEA's more potent but less selective PPAR-α agonism may introduce unwanted variables.

In Vivo Pharmacological Studies Requiring Oral Bioavailability – Mandate Use of Micronized or Water-Dispersible Formulations

Given the >16-fold increase in AUC for water-dispersible PEA over standard PEA [1], any in vivo study employing oral administration must specify a micronized (particle size ≤6 µm) or water-dispersible formulation in procurement documents. Standard non-micronized PEA is functionally inert via the oral route due to negligible absorption. This evidence directly informs formulation selection for preclinical efficacy studies and ensures that observed biological effects are not confounded by poor systemic exposure.

Human Clinical Trials and Nutraceutical Development Targeting Chronic Pain with Superior Safety Profile

For clinical research programs evaluating non-opioid, non-NSAID analgesics for chronic pain, PEA presents a compelling candidate based on meta-analytic evidence of efficacy (SMD -0.74 to -0.97) and a placebo-like adverse event profile [1][2]. The direct comparison to ibuprofen showing comparable or superior pain relief with no adverse effects [3] positions PEA as a differentiated, safer alternative for long-term pain management protocols, a key consideration for trial design and product development.

Endocannabinoid System Research Requiring an 'Entourage' Compound Without Direct CB1/CB2 Activation

PEA's unique receptor profile—potent GPR55 agonism (EC50 4 nM) with negligible CB1/CB2 activity (EC50 >19,800 nM) [1]—makes it the ideal tool for dissecting indirect modulation of the endocannabinoid system via FAAH inhibition and 'entourage' effects. This is critical for studies where direct CB1 activation would confound behavioral or neurochemical endpoints. The competitive FAAH inhibition data (pI50 ~5) further substantiates its utility in prolonging anandamide signaling without introducing CB1-mediated psychoactivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoylethanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.